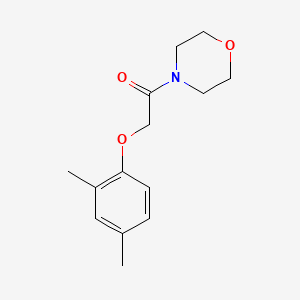![molecular formula C5H8O3 B6232129 1,5-dioxaspiro[2.4]heptan-7-ol CAS No. 2742660-90-6](/img/no-structure.png)
1,5-dioxaspiro[2.4]heptan-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dioxaspiro[2.4]heptan-7-ol, also known as 1,5-dioxaspiro[4.5]decan-8-one, is a cyclic ether compound with a molecular formula of C8H14O2 and a molecular weight of 146.2 g/mol. It is a colorless liquid with a boiling point of 175°C, and a flash point of 80°C. This compound is a widely used compound in the pharmaceutical, chemical, and food industries, as well as in research laboratories. It is used as an intermediate in the synthesis of various pharmaceuticals, as a solvent for organic reactions, and as a starting material for the synthesis of various other compounds.
Wirkmechanismus
1,5-Dioxaspiro[2.4]heptan-7-ol is used in a variety of scientific research applications due to its unique chemical properties. It is a cyclic ether, which means that it has a ring structure with an oxygen atom in the center. This structure allows it to form strong hydrogen bonds with other molecules, making it an ideal solvent for organic reactions. Additionally, its cyclic structure provides stability and prevents it from undergoing rapid hydrolysis, making it an ideal intermediate for the synthesis of various compounds.
Biochemical and Physiological Effects
This compound is a colorless liquid with a boiling point of 175°C and a flash point of 80°C. It is not known to have any biochemical or physiological effects, and is generally regarded as safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-Dioxaspiro[2.4]heptan-7-ol has several advantages and limitations for use in laboratory experiments. One of the main advantages of using 1,5-dioxaspiro[2.4]heptan-7-olro[2.4]heptan-7-ol is its unique chemical properties, which make it an ideal solvent for organic reactions. Additionally, its cyclic structure provides stability and prevents it from undergoing rapid hydrolysis. However, 1,5-dioxaspiro[2.4]heptan-7-olro[2.4]heptan-7-ol is not suitable for use in biological experiments, as it is not known to have any biochemical or physiological effects.
Zukünftige Richtungen
1,5-Dioxaspiro[2.4]heptan-7-ol has a wide range of potential applications in the pharmaceutical, chemical, and food industries, as well as in research laboratories. In the future, it could be used as a starting material for the synthesis of various drugs, as a solvent for organic reactions, and as an intermediate in the synthesis of various other compounds. Additionally, it could be used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes. Finally, further research could be conducted to investigate the potential biochemical and physiological effects of 1,5-dioxaspiro[2.4]heptan-7-olro[2.4]heptan-7-ol, as well as its potential applications in biological experiments.
Synthesemethoden
1,5-Dioxaspiro[2.4]heptan-7-ol is typically synthesized from 1,5-dioxaspiro[2.4]heptan-7-olro[4.5]decan-8-one, which is synthesized from the reaction of 1,4-dioxane and t-butyl alcohol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is typically conducted in an inert atmosphere at a temperature of 80-90°C for 1-2 hours. The reaction product is then purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
1,5-Dioxaspiro[2.4]heptan-7-ol is used in a variety of scientific research applications. It is used in the synthesis of various pharmaceuticals and other compounds, as a solvent for organic reactions, and as an intermediate in the synthesis of various other compounds. It is also used in the synthesis of various organic compounds, such as cyclic ethers, cyclic amines, and cyclic sulfides. Additionally, it is used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1,5-dioxaspiro[2.4]heptan-7-ol can be achieved through a multi-step process involving the protection of a diol and subsequent cyclization to form the spirocyclic ring system.", "Starting Materials": [ "1,5-pentanediol", "p-toluenesulfonic acid", "tetrahydrofuran", "sodium bicarbonate", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "methanol" ], "Reaction": [ "1. Protection of 1,5-pentanediol with acetic anhydride and p-toluenesulfonic acid to form the diacetate derivative.", "2. Deprotection of the diacetate derivative with sodium bicarbonate to yield the diol.", "3. Cyclization of the diol with tetrahydrofuran and p-toluenesulfonic acid to form the spirocyclic ring system.", "4. Reduction of the ketone group in the spirocyclic ring system with sodium borohydride in acetic acid to form the alcohol.", "5. Oxidation of the alcohol with hydrogen peroxide and sodium hydroxide to yield the desired product, 1,5-dioxaspiro[2.4]heptan-7-ol.", "6. Purification of the product by recrystallization from methanol." ] } | |
CAS-Nummer |
2742660-90-6 |
Molekularformel |
C5H8O3 |
Molekulargewicht |
116.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




